Product packaging for 2-Oxo-N-vinylpyrrolidine-1-carboxamide(Cat. No.:CAS No. 84100-26-5)

2-Oxo-N-vinylpyrrolidine-1-carboxamide

Cat. No.: B12650017
CAS No.: 84100-26-5
M. Wt: 154.17 g/mol
InChI Key: CNEFLUZLIJSCQT-UHFFFAOYSA-N
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Description

Structural Context within the Pyrrolidinone Family

2-Oxo-N-vinylpyrrolidine-1-carboxamide is a derivative of 2-pyrrolidone, also known as butyrolactam. researchgate.netwikipedia.org 2-pyrrolidone is the simplest gamma-lactam, a five-membered cyclic amide. researchgate.netwikipedia.org The structure of this compound is characterized by a pyrrolidinone core. The "2-oxo" designation indicates a carbonyl group at the second position of the pyrrolidine (B122466) ring, which is characteristic of the lactam functionality. The substitutions on the nitrogen atom (position 1) are what differentiate this compound. Specifically, it features an N-vinyl group and a carboxamide group. This particular arrangement of functional groups influences its chemical properties, such as stability, solubility, and reactivity. researchgate.net

The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its three-dimensional structure, which allows for the exploration of pharmacophore space. nih.gov The non-planar nature of the ring, a phenomenon known as "pseudorotation," contributes to its utility in drug design. nih.gov

Significance of N-Substituted Lactam Systems in Organic Chemistry

Lactams, and particularly N-substituted lactams, are pivotal structures in organic chemistry. researchgate.net They are integral components of many biologically active natural products and synthetic pharmaceuticals. chemicalbook.comnih.gov The N-substituted pyrrolidinone motif is found in a wide array of compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. nih.gov

The nitrogen atom of the pyrrolidine ring is a secondary amine, which imparts basicity to the scaffold. nih.gov This nitrogen is also a prime position for substitutions, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov The synthesis of N-substituted lactams can be achieved through various methods, including the condensation of primary amines with γ-butyrolactone at high temperatures or through catalytic methods. researchgate.netnih.gov

Overview of Current Research Landscape Pertaining to this compound

A review of the current academic literature reveals that dedicated research focusing solely on this compound is notably limited. Much of the existing research investigates the closely related and widely used monomer, N-vinyl-2-pyrrolidone (NVP). wikipedia.orglgcstandards.com NVP is a precursor to polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with numerous applications in the pharmaceutical, cosmetic, and food industries. nih.gov

While specific studies on this compound are scarce, its chemical structure suggests potential areas for future investigation. researchgate.net Research could explore its utility as a precursor for more complex therapeutic molecules. researchgate.net The presence of the vinyl and carboxamide groups offers multiple points for chemical modification, making it a potentially versatile building block in organic synthesis. Further studies would be necessary to determine its biological activities, such as potential cytotoxic, antimicrobial, or neuroprotective effects. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B12650017 2-Oxo-N-vinylpyrrolidine-1-carboxamide CAS No. 84100-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84100-26-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-ethenyl-2-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h2H,1,3-5H2,(H,8,11)

InChI Key

CNEFLUZLIJSCQT-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)N1CCCC1=O

Origin of Product

United States

Reaction Mechanisms, Kinetics, and Polymerization Studies

Mechanistic Insights into the Formation and Reactivity of N-Vinylpyrrolidone

The industrial synthesis of N-vinylpyrrolidone (NVP) is primarily achieved through the vinylation of 2-pyrrolidone. wikipedia.org This process involves the reaction of 2-pyrrolidone with acetylene (B1199291) in the presence of a basic catalyst, such as potassium hydroxide (B78521). The reaction mechanism proceeds via the formation of the potassium salt of 2-pyrrolidone, which then acts as a nucleophile, attacking the acetylene molecule to form the N-vinyl derivative.

The reactivity of NVP in polymerization is dictated by its structure. The vinyl group is susceptible to radical attack, initiating polymerization. The amide group within the pyrrolidone ring influences the polarity and solubility of both the monomer and the resulting polymer, poly(N-vinylpyrrolidone) (PVP). NVP is classified as a "less-activated monomer" (LAM) because the lone pair of electrons on the nitrogen atom is conjugated with the carbonyl group, which reduces the electrophilicity of the vinyl group. lookchem.com

Kinetic Investigations of N-Vinylpyrrolidone Polymerization

The kinetics of NVP polymerization have been extensively studied to control the molecular weight and properties of the resulting PVP.

The radical polymerization of NVP can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) and peroxides, or through photopolymerization. The rate of polymerization is influenced by the concentrations of the monomer and the initiator. The termination of growing polymer chains can occur through bimolecular recombination or disproportionation. evitachem.com

Chain transfer reactions are crucial for controlling the molecular weight of PVP. Various chain transfer agents (CTAs), such as thiols, can be employed. For instance, sulfanylethanoic and 3-sulfanylpropanoic acids have been shown to be effective molecular weight regulators in NVP polymerization, with chain transfer constants of 0.441 and 0.317, respectively. nih.gov Interestingly, these particular CTAs also exhibited an unexpected accelerating effect on the polymerization rate. nih.gov

Table 1: Chain Transfer Constants for N-Vinylpyrrolidone Polymerization

Chain Transfer AgentChain Transfer Constant (CT)
Sulfanylethanoic acid0.441 nih.gov
3-Sulfanylpropanoic acid0.317 nih.gov

The choice of initiator and solvent significantly impacts the kinetics of NVP polymerization. The rate of polymerization and the corresponding activation energies are dependent on the nature of the solvent, which is primarily attributed to the influence of solvent polarity on the propagation reaction. chemexper.com

For example, a study on the alkoxy radical polymerization of NVP in isopropanol (B130326) and toluene, initiated by di-tert-butyl peroxide (TBO) and dicumyl peroxide (CMO), demonstrated that the solvents could participate in the initiation reactions. ashland.com The propagation rate constants were found to be in the range of 10¹–10³ M⁻¹s⁻¹. ashland.com

Table 2: Propagation Rate Constants of NVP Polymerization with Different Initiators and Solvents

InitiatorSolventPropagation Rate Constant (kp)
Di-tert-butyl peroxide (TBO)Toluene1.10 x 10³ M⁻¹s⁻¹ ashland.com
Dicumyl peroxide (CMO)Toluene2.50 x 10¹ M⁻¹s⁻¹ ashland.com

To synthesize well-defined PVP with controlled molecular weights and narrow molecular weight distributions, controlled/living polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for NVP. lookchem.com

As NVP is a less-activated monomer, the choice of the RAFT agent is critical. Xanthates and dithiocarbamates are suitable CTAs for controlling the polymerization of NVP. lookchem.com For instance, the RAFT polymerization of NVP using S-2-propionic acid-O-ethyl xanthate as the CTA and AIBN as the initiator in 1,4-dioxane (B91453) at 70°C has been successfully demonstrated for the synthesis of block copolymers. lookchem.com

Table 3: Examples of RAFT Polymerization of N-Vinylpyrrolidone

RAFT Agent (CTA)InitiatorSolventTemperature (°C)Resulting Polymer
S-2-propionic acid-O-ethyl xanthateAIBN1,4-dioxane70PNVP-b-PVAc block copolymer lookchem.com
[(O-ethylxanthyl)methyl] benzeneAIBN1,4-dioxane60Statistical copolymers of NVP and isobornyl methacrylate (B99206) buyersguidechem.com

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational methods provide valuable insights into the mechanisms and energetics of NVP polymerization.

Quantum chemical modeling, including ab initio and Density Functional Theory (DFT) studies, has been used to investigate the reaction intermediates and transition states in the radical polymerization of NVP. These studies help to elucidate the mechanism of initiation, propagation, and termination steps. For example, computational chemistry has been used to model the alkoxy radical polymerization of NVP in organic solvents, revealing that both the initiator radicals and the solvent molecules can participate in the initiation reactions. ashland.com The calculations validated propagation rate constants in the order of 10¹–10³ M⁻¹s⁻¹. ashland.com

Molecular Dynamics Simulations of Polymerization Processes

MD simulations have been instrumental in elucidating the structural behavior and interactions of PVP at the atomic level. For instance, classical molecular dynamics simulations have been employed to investigate the adsorption of a PVP macromolecule onto a cellulose (B213188) Iβ fragment, both in a vacuum and in an aqueous environment. mdpi.comnih.gov These studies reveal that the polymer's conformation and its interactions are significantly influenced by the surrounding medium.

In an aqueous solution, PVP exhibits a high affinity for the solvent, with each monomer unit forming, on average, 0.5 hydrogen bonds with water molecules. mdpi.comnih.gov This interaction with water causes the polymer chain to adopt a more globular conformation. The simulations demonstrated that the presence of water weakens the direct interaction between the polymer and the cellulose surface, with interactions being primarily mediated through their respective solvation shells. mdpi.comnih.gov When adsorbed onto a cellulose fragment, the PVP macromolecule tends to maintain this globular form. nih.gov

Furthermore, simulations comparing the behavior of PVP in a vacuum versus in water show a significantly faster polymer folding process in the absence of a polar solvent. mdpi.com The insights into the conformational dynamics, solvent interactions, and adsorption behavior of PVP derived from these MD simulations are foundational for predicting how a polymer like poly(2-Oxo-N-vinylpyrrolidine-1-carboxamide) might behave in similar environments, particularly concerning its application in areas where interfacial properties are critical.

Table 1: Key Findings from Molecular Dynamics Simulations of Poly(N-vinylpyrrolidone)

Parameter InvestigatedObservation in Aqueous EnvironmentSignificance
Polymer Conformation Tends to adopt a globular form.Influences the polymer's hydrodynamic volume and interaction capabilities.
Solvent Interaction High affinity for water, forming an average of 0.5 hydrogen bonds per monomer unit. mdpi.comnih.govAffects solubility and the mechanism of interaction with other surfaces.
Adsorption on Cellulose Interaction is weaker than in a vacuum and is mediated by solvation shells. mdpi.comnih.govCrucial for understanding applications in areas like biomaterials and composites.
Polymer Folding Significantly slower folding compared to in a vacuum. mdpi.comHighlights the role of the solvent in the polymer's conformational dynamics.

Analysis of Side Reactions and Byproduct Formation in Vinylpyrrolidone Chemistry

The synthesis and polymerization of vinylpyrrolidone-based monomers are susceptible to various side reactions that can lead to the formation of impurities and byproducts. These reactions can affect the polymerization kinetics, the final polymer structure, and its properties. Understanding these side reactions is crucial for optimizing reaction conditions to achieve a desired product with high purity and yield.

During the synthesis of N-vinylpyrrolidone (NVP), which serves as a structural analogue for this compound, specific conditions can promote the formation of byproducts. For example, the synthesis of NVP via the vinylation of 2-pyrrolidone with acetylene is typically catalyzed by a strong base like potassium hydroxide. uychem.comchemicalbook.com The presence of water in this reaction system can be detrimental, as it can lead to the hydrolytic cleavage of the 2-pyrrolidone ring, resulting in the formation of potassium 4-aminobutyrate. chemicalbook.com This side reaction not only consumes the reactant but also deactivates the catalyst. chemicalbook.com

Side reactions are also prevalent during the polymerization of NVP. In the context of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, NVP has been observed to undergo side reactions in the presence of certain chain transfer agents and impurities. acs.org These can include the formation of unsaturated dimers and hydration products. acs.org

Furthermore, in Atom Transfer Radical Polymerization (ATRP) of NVP, an acid-catalyzed dimerization of the monomer has been reported as a significant side reaction. mdpi.com This dimerization can interfere with the control over the polymerization process. Another identified side reaction in organostibine-mediated living radical polymerization is the head-to-head addition of monomers, which, although occurring at a low probability (0.02-0.10%), leads to the formation of "dead" dormant species. researchgate.net

Table 2: Common Side Reactions and Byproducts in Vinylpyrrolidone Chemistry

Reaction StageReactants/ConditionsSide ReactionByproduct(s)Reference(s)
Monomer Synthesis 2-pyrrolidone, Acetylene, KOH, presence of waterRing-opening of 2-pyrrolidonePotassium 4-aminobutyrate chemicalbook.com
RAFT Polymerization NVP, R-group functional xanthates, impuritiesDimerization and hydrationUnsaturated dimer, hydration products acs.org
ATRP NVP, acid catalysisDimerization of NVPNVP dimer mdpi.com
Organostibine-mediated Polymerization NVPHead-to-head monomer addition"Dead" dormant species researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H and ¹³C NMR spectra of N-vinylpyrrolidone (NVP), the foundational monomer, provide definitive signatures for the pyrrolidinone scaffold. In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the pyrrolidinone ring are observed, including a distinct peak for the methyne proton adjacent to the ring nitrogen, which is shifted downfield due to the influence of the nitrogen's polarity and the electron-withdrawing effect of the carbonyl group. sciepub.com The vinyl group protons also give rise to a unique set of signals.

In the ¹³C NMR spectrum of N-vinylpyrrolidone telomers, the carbonyl carbon of the amide group within the pyrrolidinone ring produces a signal in the range of 176.92–177.30 ppm. nih.gov This region is clearly distinguishable from other carbons in the structure, serving as a key identifier for the lactam functionality.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the N-Vinylpyrrolidone (NVP) Moiety. Note: Shifts can vary based on solvent and polymer configuration.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Ring CH (next to N)~3.7~61 sciepub.comacs.org
Ring C=O-177 nih.gov
Ring CH₂ (next to C=O)~2.5~34 sciepub.comacs.org
Other Ring CH₂~1.4-2.0~22-24 sciepub.comacs.org
Vinyl CH-~115-125 nih.gov

For polymeric systems derived from pyrrolidinone monomers, such as Poly(N-vinylpyrrolidone) (PVP), advanced NMR techniques are crucial for analyzing the polymer's microstructure. One- and two-dimensional NMR methods are employed to determine the configurational assignments and tacticity of the polymer chain. nih.gov Furthermore, ¹H NMR is a highly accurate and linear method for quantifying the composition of copolymers and physical blends containing PVP, such as those with polyvinyl acetate (B1210297) (PVAc) or polyvinyl alcohol (PVOH). sciepub.comsciepub.com These analyses are vital for quality control in industrial settings and for correlating the polymer's physical properties with its microscopic structure. sciepub.com The synthesis of block copolymers incorporating a PVP block can be monitored and characterized by NMR to confirm the structure and composition, which often deviates from theoretical predictions based on monomer feed ratios. mdpi.commdpi.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in a molecule and how they interact with their environment.

The pyrrolidinone ring contains a cyclic amide (lactam) group, which is a type of carboxamide. This moiety has several characteristic vibrational modes. The most prominent is the C=O stretching vibration, often referred to as the Amide I band. In Poly(N-vinylpyrrolidone), this peak appears strongly around 1650-1670 cm⁻¹ in FTIR spectra. sciepub.comsciepub.com In Raman spectra, this C=O stretching vibration is also a dominant feature. researchgate.net Other key vibrations include C-N stretching and CH₂ bending modes. Studies using two-dimensional infrared (2DIR) spectroscopy on 2-pyrrolidinone (B116388) have revealed ultrafast vibrational coupling between the C-H and C=O modes, which is essential for understanding molecular structure and dynamics. nih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for the Pyrrolidinone Moiety.

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
C=O Stretch (Amide I)~1650-1670~1605 sciepub.comsciepub.comresearchgate.net
CH₂ Scissor-~1440-1490 researchgate.net
C-N Stretch-~1273 researchgate.net
N-C=O Bending-~579 researchgate.net

FTIR spectroscopy is a powerful tool for investigating the compatibility and interactions within polymer blends containing PVP. For instance, in blends of PVP with polyvinyl alcohol (PVOH), a linear relationship can be established between the integration ratios of the characteristic PVP peak (at ~1650 cm⁻¹) and PVOH peak (at ~3300 cm⁻¹), allowing for quantitative analysis of the blend composition. sciepub.com Similarly, in composites, changes in IR band intensity and shifts in peak positions can confirm complexation and interaction between the polymer matrix and incorporated materials, such as metal ions. researchgate.net UV-Raman spectroscopy has been used to study the interaction between PVP and platinum nanoparticles, showing a significant redshift of the carbonyl frequency, which indicates the formation of strong >C=O-Pt bonds and a charge-transfer interaction. researchgate.netberkeley.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to deduce its structure by analyzing its fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are particularly useful for analyzing polymers. mdpi.comnih.gov

For Poly(N-vinylpyrrolidone), multi-stage mass spectrometry (ESI-MSⁿ) reveals characteristic fragmentation pathways. A primary fragmentation route involves the neutral loss of 85.1 Da, corresponding to the expulsion of the γ-butyrolactim side chain (the pyrrolidinone ring). nih.gov This process can occur sequentially, leading to a series of product ions separated by 85.1 Da. Another common fragmentation observed is the loss of water (18.0 Da), particularly from end-groups. nih.gov The fragmentation of the N-vinyl-2-pyrrolidone monomer under electron ionization typically results in a base peak at m/z 56. nih.govnist.gov

Table 3: Key Mass Spectrometry Fragments for Pyrrolidinone-Based Structures.

StructureTechniquePrecursor IonKey Fragment / Neutral Lossm/z or DaReference
N-Vinyl-2-pyrrolidoneGC-MS (EI)[M]⁺Base Peak Fragment56 nih.govnist.gov
Poly(N-vinylpyrrolidone)ESI-MS/MS[I₇+Na]⁺Loss of γ-butyrolactim85.1 Da nih.gov
Poly(N-vinylpyrrolidone)ESI-MS/MS[I₇+Na]⁺Loss of Water (H₂O)18.0 Da nih.gov

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray diffraction (XRD) on single crystals is the definitive method for determining the molecular and crystal structure of a compound.

As of the latest available research, specific crystallographic data for 2-Oxo-N-vinylpyrrolidine-1-carboxamide has not been publicly reported. The synthesis and isolation of single crystals of sufficient quality for X-ray diffraction analysis are requisite first steps for such a study.

Should such data become available, a standard crystallographic analysis would reveal key structural parameters. These would be presented in a comprehensive table, detailing the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). Further refinement of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insights into the conformation of the pyrrolidinone ring, the planarity of the vinyl group, and the geometry of the carboxamide linkage. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

This table is presented as a template for future experimental findings.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are indispensable tools for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be central to assessing its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would commonly be performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance.

The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The presence of other peaks would indicate impurities, and their peak areas could be used to determine the purity of the sample. Method validation would be essential to ensure accuracy, precision, linearity, and sensitivity.

Gas Chromatography (GC)

For volatile and thermally stable compounds, gas chromatography is a powerful analytical technique. While the volatility of this compound would need to be assessed, a GC method could potentially be developed. This would typically involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a capillary column. The separation is based on the differential partitioning of the analyte between the carrier gas and a stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

The resulting chromatogram would show a peak at a specific retention time corresponding to this compound, and the peak area would be proportional to its concentration. As with HPLC, the presence of additional peaks would signify impurities.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

Parameter HPLC GC
Column C18, 4.6 x 150 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis (210 nm)FID
Injection Volume/Mode 10 µL1 µL (Split)
Oven Temperature -100°C (isothermal)
Retention Time Data not availableData not available

This table provides example parameters and requires experimental verification.

Advanced Material Science Applications of 2 Oxo N Vinylpyrrolidine 1 Carboxamide Derivatives and Polymers

Poly(N-vinylpyrrolidone) (PVP) in Specialty Polymer Development

The versatility of PVP in polymer chemistry stems from the ability to precisely control its molecular architecture. Modern polymerization techniques have enabled the synthesis of complex macromolecular structures with tailored functionalities, moving far beyond simple homopolymers.

Synthesis and Characterization of Telechelic Oligomers

Telechelic oligomers, which are polymers with functional end-groups, are valuable precursors for creating more complex polymer structures like block copolymers. The synthesis of PVP-based telechelics is often achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization. This method allows for the introduction of specific terminal functionalities. For instance, amino- and carboxy-terminated PVP derivatives have been synthesized by employing amino- or carboxy-mercaptans as chain transfer agents during free-radical polymerization. These functional end-groups can then be further modified, for example, by reacting amino-PVP with stearoyl chloride to create amphiphilic polymers.

The characterization of these oligomers is crucial to confirm their structure and functionality. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are commonly used to determine the molecular weight and dispersity of the synthesized polymers.

Development of Functional Copolymers and Graft Polymers

The development of functional copolymers and graft polymers based on N-vinylpyrrolidone (NVP) has significantly expanded the application scope of these materials. RAFT polymerization is a key technique for synthesizing a variety of well-defined copolymers, including statistical, block, and graft copolymers researchgate.net.

Statistical Copolymers: Statistical copolymers of NVP with other vinyl monomers, such as N-vinyl formamide (VFA) and 3-ethyl-1-vinyl-2-pyrrolidone (C2NVP), have also been prepared via RAFT polymerization researchgate.net. These copolymers often exhibit properties that are a blend of the constituent monomers. For example, copolymers of NVP and N-vinylcaprolactam (NVCL) show thermoresponsive behavior nih.gov.

Graft Copolymers: Graft copolymers, where PVP chains are attached to a backbone of another polymer, have been synthesized to create materials with combined properties. For example, grafting poly(N-Vinyl-2-Pyrrolidone) onto guar gum has been explored for applications in the removal of metal ions from water nih.gov.

Copolymer TypeComonomer(s)Synthesis MethodKey Characteristics
Block Copolymern-Hexyl Methacrylate (B99206) (HMA), Stearyl Methacrylate (SMA)RAFT PolymerizationAmphiphilic, self-assembly into micelles
Statistical CopolymerN-vinyl formamide (VFA)RAFT PolymerizationLow molecular weight, low dispersity
Statistical CopolymerN-vinylcaprolactam (NVCL)RAFT PolymerizationThermoresponsive
Graft CopolymerGuar GumFree Radical PolymerizationEnhanced sorption capacity for metal ions

Interfacial and Surface Engineering via Pyrrolidinone-Based Polymers

The inherent properties of PVP, such as its amphiphilicity and ability to form hydrogen bonds, make it an excellent candidate for modifying the surfaces of various materials.

Surface Modification of Inorganic and Organic Substrates

PVP has been extensively investigated for the surface modification of both inorganic and organic substrates to improve properties like biocompatibility and to prevent nonspecific protein adsorption nih.govresearchgate.net. This makes it a promising antifouling surface modifier, comparable to poly(ethylene glycol) (PEG) nih.govresearchgate.net. Thiol-terminated PVP, synthesized via RAFT polymerization, can be adsorbed onto the surface of colloidal silica particles. The terminal thiol groups remain accessible for the chemical modification and immobilization of ligands, such as peptides and oligonucleotides nih.gov. This provides a reversible method to functionalize surfaces for various biomedical applications nih.gov.

Role in Stabilizing Nanoparticle Dispersions

PVP plays a multifaceted role in the synthesis and stabilization of nanoparticle dispersions. It can act as a surface stabilizer, a growth modifier, a nanoparticle dispersant, and even a reducing agent depending on the synthesis conditions researchgate.netsemanticscholar.org. The amphiphilic nature of PVP and the molecular weight of the selected polymer are crucial factors that influence nanoparticle growth and morphology researchgate.netsemanticscholar.org.

In the synthesis of silver nanoparticles, PVP is widely used as a stabilizer and shape-controlling agent nih.gov. The interaction between PVP and the metal occurs through the carbonyl group and nitrogen atom of the pyrrolidone ring nih.gov. By capping the nanoparticles, PVP prevents their agglomeration and can influence their final size and crystallinity nih.gov. The concentration of PVP can be varied to control the particle size; for instance, in a modified thermal treatment method for silver nanoparticles, different PVP concentrations led to variations in particle size and optical properties nih.gov.

NanoparticleRole of PVPMechanism of InteractionEffect on Nanoparticles
Silver (Ag)Stabilizer, Shape-controlling agentInteraction via carbonyl and nitrogen atoms of the pyrrolidone ringPrevents agglomeration, controls size and crystallinity
Various MetalsSurface stabilizer, Growth modifier, Dispersant, Reducing agentAmphiphilic nature, molecular weight dependentInfluences growth, morphology, and dispersion stability

Intermolecular Interactions and Miscibility in Polymer Blends

The miscibility of polymers in a blend is often driven by favorable specific intermolecular interactions between the constituent polymers. Poly(N-vinylpyrrolidone) is known to form miscible blends with a wide variety of polymers due to its ability to act as a proton acceptor in hydrogen bonding.

The interaction between the carbonyl group of the pyrrolidone ring in PVP and proton-donating groups in other polymers is a key factor in achieving miscibility. For example, blends of PVP with poly(vinylphenol) (PVPh) are miscible due to strong hydrogen bonding between the hydroxyl group of PVPh and the carbonyl group of PVP acs.org. Similarly, strong intermolecular interactions leading to miscibility have been observed in blends of PVP with poly(2-hydroxypropyl methacrylate) (PHPMA) nsysu.edu.tw.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to study these intermolecular interactions. In miscible PVP blends, a shift in the stretching frequency of the interacting groups, such as the carbonyl group of PVP, is observed, providing evidence of hydrogen bond formation acs.org. The strength of these interactions can influence the glass transition temperature (Tg) of the blend, often leading to a single Tg that is intermediate to those of the individual components nsysu.edu.tw. However, in some cases, such as with polyether sulfone (PES), PVP forms immiscible blends, which can be useful for creating polymer alloys ripublication.com.

Polymer BlendIntermolecular InteractionEvidence of Miscibility
PVP / Poly(vinylphenol) (PVPh)Hydrogen bonding (PVP carbonyl and PVPh hydroxyl)Single glass transition temperature, FTIR spectral shifts
PVP / Poly(2-hydroxypropyl methacrylate) (PHPMA)Hydrogen bonding (PVP carbonyl and PHPMA hydroxyl)Single glass transition temperature, FTIR spectral shifts
PVP / ChitosanMolecular interactions in solutionStudied via ultrasonic velocity and viscometry
PVP / Polyether sulfone (PES)ImmiscibleConfirmed by ultrasonic velocity and microscopy

Hydrogen Bonding and Dipole-Dipole Interaction Studies

The molecular structure of 2-Oxo-N-vinylpyrrolidine-1-carboxamide and its corresponding polymer, poly(N-vinylpyrrolidone) (PVP), facilitates significant intermolecular interactions, primarily through hydrogen bonding and dipole-dipole forces. The presence of a carbonyl group in the lactam ring makes it a strong hydrogen bond acceptor.

In multicomponent systems, such as blends with hydroxyl-containing polymers like poly(vinyl alcohol) (PVA), extensive hydrogen bonding occurs between the carbonyl group of the pyrrolidone ring and the hydroxyl groups of PVA. Infrared spectroscopy studies have shown that the strength of these interactions follows a specific hierarchy: multiple hydroxyl-hydroxyl bonds in organized PVA regions are strongest, followed by hydroxyl-carbonyl bonding between PVA and PVP, and lastly, simple hydrogen-hydrogen bonding in amorphous PVA regions researchgate.net. This strong interaction is responsible for the miscibility of PVP with various polymers.

The dipole moment of PVP has been investigated in different solvent environments. Studies have shown that the static permittivity and the dipole moment of PVP solutions increase with higher concentration and molecular weight of the polymer, but decrease with an increase in temperature . The magnitude of the effective dipole moment of the repeating unit of PVP is influenced by the dielectric constant of the solvent researchgate.net. These dipole-dipole interactions play a crucial role in the solvation of PVP and its application in various formulations.

Interaction TypeInteracting GroupsSignificance in Multicomponent Systems
Hydrogen BondingCarbonyl (C=O) of pyrrolidone ring and hydroxyl (-OH) of other polymersPromotes miscibility and compatibility in polymer blends.
Dipole-DipolePolar amide group in the pyrrolidone ringInfluences solubility and dielectric properties of solutions.

Phase Behavior and Morphological Characterization in Multicomponent Systems

The phase behavior of systems containing derivatives of this compound is largely dictated by the intermolecular interactions discussed previously. In amorphous solid dispersions with hydrophobic drugs, PVP can exist in a single, miscible phase, as confirmed by the presence of a single glass transition temperature (Tg) nih.gov. However, environmental factors such as moisture can induce phase separation.

For instance, in studies with nifedipine-PVP, droperidol-PVP, and pimozide-PVP dispersions, exposure to high relative humidity (75-94% RH) led to the formation of drug-rich and polymer-rich amorphous phases before the eventual crystallization of the drug nih.gov. This moisture-induced amorphous-amorphous phase separation was observed at relative humidities as low as 54% for the pimozide-PVP system nih.gov. The strength of the drug-polymer interactions is a critical factor in determining the phase behavior under humid conditions nih.gov.

In polymer blends, such as those with poly(vinyl alcohol), PVP is miscible across the entire composition range in aqueous solutions, as indicated by differential scanning calorimetry (DSC) results researchgate.net. However, a portion of pure PVA crystallites can exist in the blends, with the amount decreasing as the PVP content increases. At approximately 50 wt.-% of PVP, the PVA component can be held in an amorphous state due to strong hydrogen bonding with PVP researchgate.net.

SystemPhase BehaviorInfluencing Factors
PVP-Hydrophobic Drug DispersionsMiscible (single phase) or Phase-separated (amorphous-amorphous)Moisture/Relative Humidity, Strength of drug-polymer interactions
PVP-Poly(vinyl alcohol) BlendsMiscible in amorphous regions, can contain crystalline PVAComposition (wt.-% of PVP)

Application in Advanced Separation and Filtration Technologies

Membrane Fabrication and Performance Enhancement

Polymers derived from this compound, particularly PVP, are extensively used as additives in the fabrication of filtration membranes, significantly enhancing their performance. PVP is often blended with base membrane polymers like polyethersulfone (PES), polyvinylidene fluoride (PVDF), and polyamide (PA).

During the phase inversion process of membrane casting, PVP acts as a pore-forming agent. Its high hydrophilicity and solubility in common organic solvents used for casting solutions, as well as its miscibility with the primary membrane polymer, are key to its function. The addition of PVP to the casting solution influences the thermodynamics and kinetics of the phase separation process, leading to changes in membrane morphology. An increase in PVP concentration generally results in the formation of larger macrovoids in the membrane sublayer, which can increase the pure water flux sphinxsai.com.

The presence of PVP in the final membrane structure significantly enhances its hydrophilicity. This is due to the polar amide groups in the pyrrolidone rings. A more hydrophilic membrane surface leads to a lower water contact angle and can improve the membrane's resistance to fouling by adsorbing a layer of water that repels hydrophobic foulants sphinxsai.com. Studies have shown that adding PVP to a PES membrane increases its water flux and water adsorption sphinxsai.com.

Furthermore, PVP can be used to tailor the rejection properties of membranes. By adjusting the concentration of PVP in the casting solution and during interfacial polymerization, the structure of the polyamide layer in nanofiltration membranes can be modified to achieve high water permeability while maintaining high salt rejection researchgate.net.

Membrane PolymerRole of PVPPerformance Enhancement
Polyethersulfone (PES)Pore-forming agent, Hydrophilicity enhancerIncreased water flux, Reduced fouling
Polyvinylidene fluoride (PVDF)Modifies crystallinity, Pore structure enhancerImproved membrane flux
Polyamide (PA)Tailors selective layer structureEnhanced water permeability, High rejection rates

Emerging Research Frontiers and Future Prospects for 2 Oxo N Vinylpyrrolidine 1 Carboxamide Chemistry

Exploration of Novel Pyrrolidinone-Based Architectures

The synthesis of novel molecular architectures is a key driver of innovation in chemistry. For 2-Oxo-N-vinylpyrrolidine-1-carboxamide, the presence of multiple reactive sites—the vinyl group, the amide functionality, and the lactam ring—provides a rich platform for constructing complex and functionalized molecules. Research in this area is expected to parallel and extend the extensive work done on other pyrrolidinone derivatives.

Future research will likely focus on leveraging the vinyl group for various addition and polymerization reactions. Furthermore, the N-carboxamide group introduces a unique electronic and steric environment, potentially leading to novel cycloaddition and condensation reactions. The development of stereoselective synthesis methods will be crucial for accessing optically pure pyrrolidinone derivatives, which are often essential for pharmaceutical applications. nih.gov Drawing inspiration from the broader field of pyrrolidinone chemistry, one-pot, multi-component reactions could offer an efficient and atom-economical route to complex, sp3-rich scaffolds. acs.org The exploration of DNA-compatible synthesis strategies could also enable the creation of large, encoded libraries of this compound derivatives for high-throughput screening in drug discovery. acs.org

Rational Design of Polymers with Tunable Properties

The polymerization of vinyl monomers is a well-established field, and the vinyl group of this compound makes it a prime candidate for the synthesis of novel polymers. The rational design of these polymers, by controlling their molecular weight, architecture, and composition, can lead to materials with precisely tuned properties for a wide range of applications.

Building on the extensive research into poly(N-vinylpyrrolidone) (PNVP), it is anticipated that polymers of this compound could exhibit interesting solubility, thermal, and mechanical properties. mdpi.com The presence of the additional carboxamide group may enhance hydrophilicity and hydrogen bonding capabilities, potentially leading to polymers with unique hydrogel-forming abilities or altered lower critical solution temperatures (LCST) in aqueous solutions.

The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, will be instrumental in synthesizing well-defined homopolymers and copolymers. mdpi.com By copolymerizing this compound with other functional monomers, a vast library of polymers with tunable properties can be accessed. For instance, copolymerization with stimuli-responsive monomers could lead to "smart" materials that change their properties in response to changes in temperature, pH, or ionic strength. mdpi.com

Table 1: Examples of NVP-Based Copolymers with Tunable Properties

ComonomerPolymerization TechniqueKey Tunable PropertyPotential ApplicationReference
N-vinylcaprolactam (NVCL)RAFT PolymerizationThermoresponsiveness (Cloud Point)Smart hydrogels, drug delivery mdpi.com
2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA)RAFT PolymerizationpH-responsiveness, chargeGene delivery, smart surfaces mdpi.com
N-[2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)yl)ethyl]-2-methylprop-2-enamideRAFT PolymerizationMetal ion bindingBioremediation, sensors mdpi.com
N-(3-aminopropyl)methacrylamideSolution PolymerizationCrosslinkabilityPharmaceutical gels, tissue engineering google.com

Development of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis and modification of this compound and its derivatives, a focus on sustainable and eco-friendly strategies will be paramount. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents.

Future research is expected to explore enzymatic and biocatalytic methods for the synthesis of the pyrrolidinone core and for the selective modification of the molecule. The use of aqueous reaction media, where possible, will also be a key aspect of developing greener synthetic routes. Furthermore, the development of catalytic methods that minimize waste and allow for the easy recovery and recycling of the catalyst will be a significant area of investigation. Inspired by work on related compounds, the use of water as a solvent and the design of reactions that proceed under mild conditions will be important goals. mdpi.com

Integration with Computational and High-Throughput Methodologies

The integration of computational chemistry and high-throughput screening (HTS) has revolutionized the discovery and optimization of new molecules and materials. youtube.com For this compound, these methodologies will be invaluable in accelerating research and development.

Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict the reactivity, electronic properties, and conformational preferences of the monomer and its oligomers. nih.govresearchgate.net This can provide valuable insights for designing new synthetic routes and for understanding the structure-property relationships of the resulting polymers. For example, computational studies can help in predicting the binding affinity of derivatives with biological targets, thus guiding the design of new drug candidates. nih.gov

High-throughput screening techniques can be used to rapidly evaluate the properties of libraries of polymers derived from this compound. nih.govcuanschutz.edu For instance, HTS can be used to screen for polymers with optimal solubility, thermal stability, or biocompatibility. In the context of drug discovery, HTS can be employed to identify derivatives with potent and selective biological activity. nih.gov The combination of computational design and HTS will enable a more rational and efficient exploration of the chemical space around this compound, leading to the faster discovery of new materials and therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 2-Oxo-N-vinylpyrrolidine-1-carboxamide in academic laboratory settings?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 5-oxopyrrolidine-2-carboxylic acid with vinylamine derivatives under peptide coupling conditions (e.g., using carbodiimides like EDC or DCC) to form the vinyl carboxamide bond. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to minimize side reactions .
  • Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterize using FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (vinyl protons at δ 4.8–5.2 ppm) .
  • Yield Optimization: Use catalytic bases (e.g., triethylamine) to enhance nucleophilic attack efficiency. Pilot studies report yields of 45–65% under inert atmospheres .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR Analysis:
    • ¹³C NMR: Confirm the carbonyl groups (2-oxo at ~175 ppm; carboxamide at ~170 ppm) .
    • ¹H NMR: Verify vinyl group integrity (J coupling ~10–12 Hz for trans protons) .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemistry and bond angles. A reported structure (CCDC 2035503 analog) shows a planar carboxamide moiety with a dihedral angle of 12.3° relative to the pyrrolidine ring .
  • Mass Spectrometry: ESI-MS (m/z 168.193 [M+H]⁺) validates molecular weight .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps. The vinyl group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack at the β-carbon .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways. MD data indicate a 20% higher activation energy for hydrolysis compared to non-vinyl analogs .
  • Validation: Cross-reference computational results with experimental kinetic studies (e.g., pseudo-first-order rate constants in basic media) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigate via:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., acetylcholinesterase) and cell viability (MTT assay) to differentiate specific vs. pleiotropic effects .
  • HPLC Purity Checks: Ensure >98% purity (C18 column, 254 nm detection) to exclude confounding byproducts like 5-oxo-pyrrolidine-2-carboxylic acid .
  • Dose-Response Studies: Perform IC₅₀ curves in triplicate to assess reproducibility. A 2021 study found IC₅₀ variability (±15%) due to solvent (DMSO vs. ethanol) effects .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis due to potential vinylamine vapor release .
  • Storage: Store at 2–8°C under nitrogen to prevent hydrolysis. Shelf life: 6–12 months in amber glass vials .
  • Spill Management: Neutralize with 10% acetic acid and adsorb using vermiculite. Avoid skin contact; wash with soap and water for 15 minutes if exposed .

Advanced: What strategies optimize the enantiomeric purity of this compound derivatives?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IA column (hexane/isopropanol 85:15) to separate enantiomers. Reported resolution factor (Rₛ) = 1.5 for R/S isomers .
  • Asymmetric Catalysis: Employ Ru-BINAP catalysts in hydrogenation steps to achieve >90% ee. Monitor progress via polarimetry ([α]D²⁵ = +32°) .
  • Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to enhance enantiomeric excess .

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